molecular formula C7H12N4O2 B1449230 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol CAS No. 1514971-37-9

2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol

Cat. No. B1449230
M. Wt: 184.2 g/mol
InChI Key: FSWDENBMXNRALN-UHFFFAOYSA-N
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Description

2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol is a versatile chemical compound used in scientific research for its potential applications in drug development, bioconjugation, and targeted drug delivery systems1. Its unique structure offers exciting possibilities in the field of medicinal chemistry1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol from the web search results.



Molecular Structure Analysis

The molecular structure of 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol is unique and contributes to its potential applications in various fields. However, the specific details about its molecular structure analysis are not available in the web search results.



Chemical Reactions Analysis

The specific chemical reactions involving 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol are not available in the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol are not detailed in the web search results.


Scientific Research Applications

Hydrazinolysis of Heterocyclic Compounds

  • The hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and similar compounds with hydrazine leads to various pathways, producing compounds like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and others. This indicates potential applications in synthesizing novel heterocyclic compounds with varying functional groups, useful in diverse areas such as material science and pharmacology (Dickinson & Jacobsen, 1975).

Synthesis and Spectroscopic Investigation

  • The condensation of 2-benzyl-4-hydrazino-6-methylpyrimidine with various compounds results in the formation of 2-benzyl-4-methyl-6-(pyrazol-1-yl)pyrimidines, which have been studied by PMR and mass spectrometry. These compounds' biological activities have also been investigated, hinting at potential applications in designing bioactive molecules (Danagulyan et al., 1997).

Hydration Effects on Prototropic Tautomerism

  • The hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one forms an equilibrium mixture of tautomers, influenced by the medium's polarity. This suggests applications in studying prototropic tautomerism and its effects on chemical stability and reactivity, relevant in catalysis and material science (Erkin & Krutikov, 2005).

Antimicrobial and Antiinflammatory Activities

  • Novel pyrimidine derivatives have been synthesized and evaluated for their antiinflammatory activities, demonstrating the potential for developing new therapeutic agents (Al-Ashmawy et al., 1997).

Inhibition of Steel Corrosion

  • A derivative of the hydrazide family has been synthesized and used as a corrosion inhibitor for mild steel in acidic solutions, indicating potential industrial applications in materials protection and engineering (Abdallah et al., 2016).

Safety And Hazards

The safety and hazards associated with 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol are not specified in the web search results.


properties

IUPAC Name

2-(2-hydrazinyl-6-methylpyrimidin-4-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5-4-6(13-3-2-12)10-7(9-5)11-8/h4,12H,2-3,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWDENBMXNRALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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